N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methoxy group, a chloro group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-chloro-2-methylphenol.
Formation of Intermediate: The 5-amino-2-methoxyaniline is reacted with chloroacetyl chloride to form N-(5-amino-2-methoxyphenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 4-chloro-2-methylphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group or other substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein binding.
Medicine:
- Explored as a potential pharmaceutical intermediate.
- Studied for its effects on various biological pathways and potential therapeutic applications.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide: Lacks the methyl group on the phenoxy ring.
N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)acetamide: Lacks the chloro group on the phenoxy ring.
N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-2-methoxyphenoxy)acetamide: Contains an additional methoxy group on the phenoxy ring.
Uniqueness: N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the phenoxy ring can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-7-11(17)3-5-14(10)22-9-16(20)19-13-8-12(18)4-6-15(13)21-2/h3-8H,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWYAVFBONFZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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